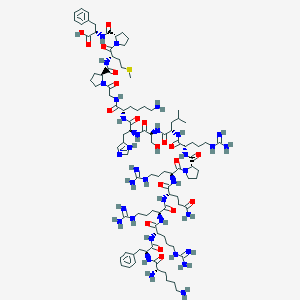

Wtlnsagyll-conh2

Übersicht

Beschreibung

Danofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used in veterinary medicine. It is effective against a broad spectrum of bacterial pathogens, including Gram-negative and some Gram-positive bacteria. Danofloxacin is commonly used to treat respiratory infections in livestock such as cattle and pigs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Danofloxacin is synthesized through a multi-step chemical processThe final steps involve the incorporation of the diazabicycloheptane moiety and the carboxylic acid group .

Industrial Production Methods: Industrial production of danofloxacin often involves the preparation of danofloxacin mesylate, which is more soluble and stable. The process includes dissolving aluminum monostearate in oil, adding phosphatidylcholine, tween-80, and antioxidants, followed by dispersion and milling to obtain a suspension .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Danofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Danofloxacin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können den Chinolinkern oder andere funktionelle Gruppen verändern.

Substitution: Substitutionsreaktionen können an den Fluor- oder Cyclopropylgruppen auftreten, was zu Derivaten mit veränderten Eigenschaften führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Danofloxacin mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Danofloxacin wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Veterinärmedizin und Mikrobiologie. Seine Anwendungen umfassen:

Chemie: Studium der Synthese und Modifikation von Fluorchinolonen.

Biologie: Untersuchung der Auswirkungen von Antibiotika auf die bakterielle DNA-Replikation und Reparaturmechanismen.

Medizin: Entwicklung neuer Behandlungen für bakterielle Infektionen bei Nutztieren.

Industrie: Formulierung von Tierarzneimitteln und Bewertung ihrer Pharmakokinetik und Pharmakodynamik

5. Wirkmechanismus

Danofloxacin entfaltet seine antibakterielle Wirkung durch die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation, Transkription und Reparatur essentiell sind. Durch die Bindung an diese Enzyme verhindert Danofloxacin die Superspiralisierung der bakteriellen DNA, was zur Hemmung der Zellteilung und letztendlich zum Absterben der Bakterienzellen führt .

Wirkmechanismus

Danofloxacin is part of the fluoroquinolone family, which includes other compounds such as ciprofloxacin, enrofloxacin, and levofloxacin. Compared to these similar compounds, danofloxacin is unique in its specific use in veterinary medicine and its effectiveness against respiratory pathogens in livestock .

Vergleich Mit ähnlichen Verbindungen

Danofloxacin gehört zur Fluorchinolon-Familie, zu der auch andere Verbindungen wie Ciprofloxacin, Enrofloxacin und Levofloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen ist Danofloxacin einzigartig in seiner spezifischen Verwendung in der Veterinärmedizin und seiner Wirksamkeit gegen Atemwegserreger bei Nutztieren .

Ähnliche Verbindungen:

- Ciprofloxacin

- Enrofloxacin

- Levofloxacin

- Ofloxacin

Die einzigartigen Eigenschaften und Anwendungen von Danofloxacin machen es zu einem wertvollen Werkzeug in der Veterinärmedizin und wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

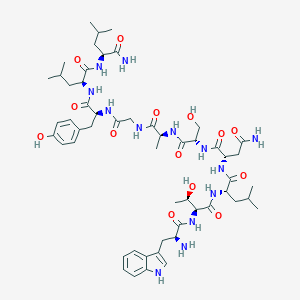

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJPPMXJCZETOA-ZKEPBWIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H81N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

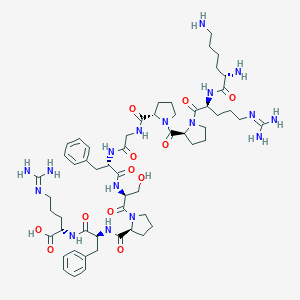

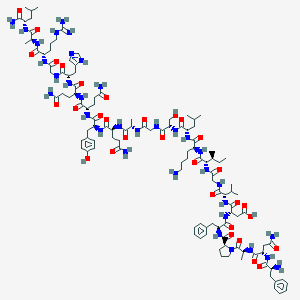

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

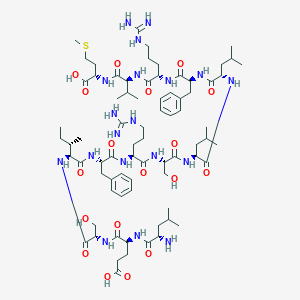

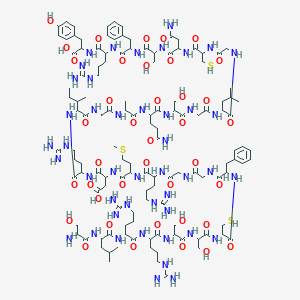

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

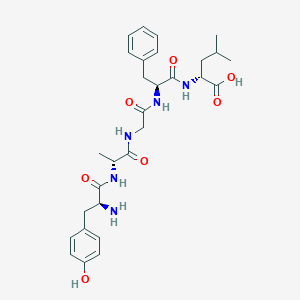

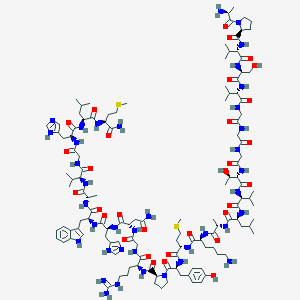

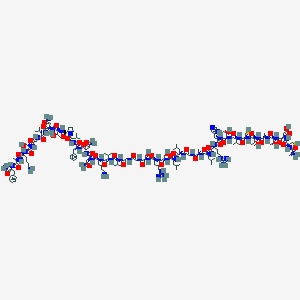

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)

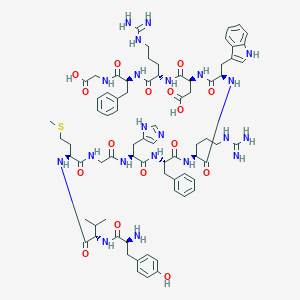

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)